molecular formula C18H16BrNO3S B2416837 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide CAS No. 2034256-75-0

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide

Cat. No.: B2416837
CAS No.: 2034256-75-0
M. Wt: 406.29
InChI Key: CHIUOZUUYVJCPE-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a bromomethoxybenzamide structure

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The benzothiophene moiety is known for its biological activity, and the compound’s ability to undergo various chemical modifications makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide” is not available, benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Safety and Hazards

The safety and hazards associated with benzo[b]thiophene derivatives can vary based on their specific structure and substitutions. Some compounds may be considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the research of benzo[b]thiophene derivatives could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the benzothiophene derivative . The final step involves the bromination and methoxylation of the benzamide moiety, which can be achieved using bromine and methanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the subsequent substitution and bromination reactions. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide is unique due to the combination of its functional groups. The presence of both the benzothiophene moiety and the bromomethoxybenzamide structure allows for a wide range of chemical modifications and applications. This makes it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-23-11-6-7-15(19)13(8-11)18(22)20-9-16(21)14-10-24-17-5-3-2-4-12(14)17/h2-8,10,16,21H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIUOZUUYVJCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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